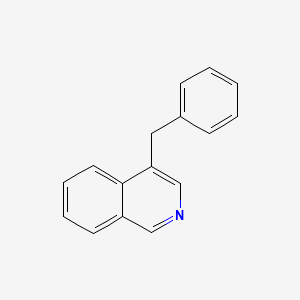
4-Benzylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylisoquinoline is a member of the benzylisoquinoline alkaloid family, which is a diverse group of plant-derived compounds known for their pharmacological properties. These compounds are characterized by a benzyl group attached to an isoquinoline skeleton. Benzylisoquinoline alkaloids have been studied extensively due to their presence in various medicinal plants and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylisoquinoline typically involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase. This reaction forms the basic 1-benzylisoquinoline core, which can then be further modified through various chemical reactions .
Industrial Production Methods: Industrial production of benzylisoquinoline alkaloids often involves the use of microbial synthesis. For example, yeast can be engineered to produce these compounds by introducing the necessary biosynthetic pathways. This method offers advantages such as scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form quinones.
Reduction: This can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Various substituents can be introduced at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include hydroxylated derivatives, tetrahydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
4-Benzylisoquinoline and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex alkaloids.
Biology: Studied for their role in plant metabolism and defense mechanisms.
Medicine: Investigated for their potential as analgesics, antimicrobials, and anticancer agents.
Industry: Used in the production of pharmaceuticals and as precursors for other bioactive compounds
Mechanism of Action
The mechanism of action of 4-Benzylisoquinoline involves its interaction with various molecular targets and pathways. For example, some benzylisoquinoline alkaloids inhibit topoisomerase I, leading to the induction of double-stranded DNA breaks and cytotoxicity in cancer cells. Others may interact with neurotransmitter receptors, exerting analgesic or muscle relaxant effects .
Comparison with Similar Compounds
- Papaverine
- Noscapine
- Codeine
- Morphine
- Apomorphine
- Berberine
- Protopine
- Tubocurarine
Uniqueness: 4-Benzylisoquinoline is unique due to its specific structural features and the types of reactions it undergoes. While many benzylisoquinoline alkaloids share a common biosynthetic pathway, the specific modifications and substitutions on the isoquinoline ring can lead to a wide variety of biological activities and therapeutic potentials .
Properties
Molecular Formula |
C16H13N |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-benzylisoquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-15-12-17-11-14-8-4-5-9-16(14)15/h1-9,11-12H,10H2 |
InChI Key |
MXOJQXCHSCJYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
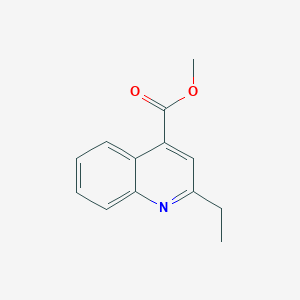




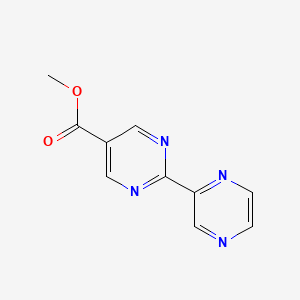
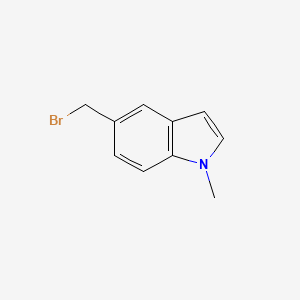

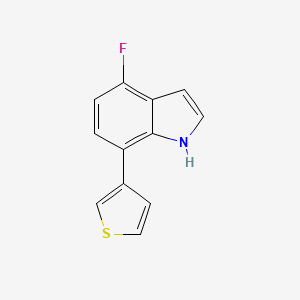
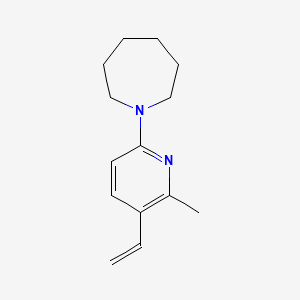
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
